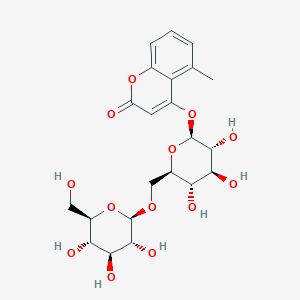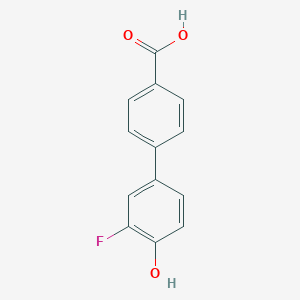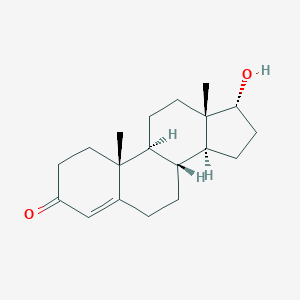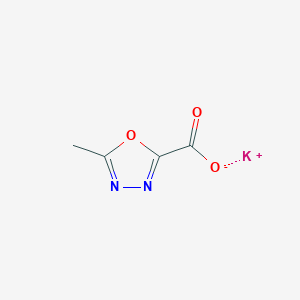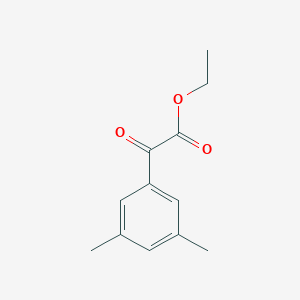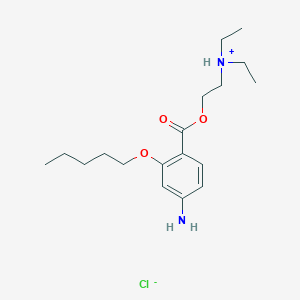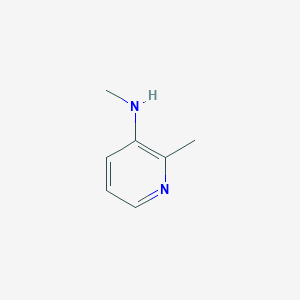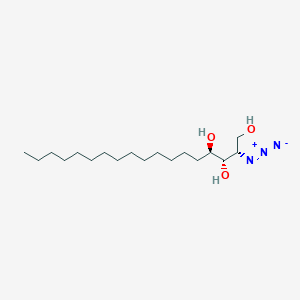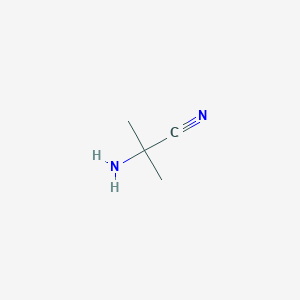![molecular formula C12H11NO5S B028594 1,3,5-Benzenetriol, 2-[(4-aminophenyl)sulfonyl]- CAS No. 105456-65-3](/img/structure/B28594.png)
1,3,5-Benzenetriol, 2-[(4-aminophenyl)sulfonyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,5-Benzenetriol, 2-[(4-aminophenyl)sulfonyl]-, also known as ATS, is a chemical compound that has been the subject of scientific research due to its potential applications in medicine and biochemistry. ATS is a trihydroxybenzene derivative that contains a sulfonamide group, and it has been synthesized using various methods.
Mechanism Of Action
The mechanism of action of 1,3,5-Benzenetriol, 2-[(4-aminophenyl)sulfonyl]- involves its ability to inhibit the activity of COX-2 and lipoxygenase. COX-2 is an enzyme that catalyzes the conversion of arachidonic acid to prostaglandins, which play a role in inflammation and pain. Lipoxygenase is an enzyme that catalyzes the conversion of arachidonic acid to leukotrienes, which also play a role in inflammation. By inhibiting the activity of these enzymes, 1,3,5-Benzenetriol, 2-[(4-aminophenyl)sulfonyl]- can reduce inflammation and pain.
Biochemical And Physiological Effects
1,3,5-Benzenetriol, 2-[(4-aminophenyl)sulfonyl]- has been found to exhibit antioxidant properties, which can help to protect cells from oxidative damage. Oxidative damage has been implicated in the development of various diseases, including cancer, Alzheimer's disease, and cardiovascular disease. 1,3,5-Benzenetriol, 2-[(4-aminophenyl)sulfonyl]- has also been found to exhibit anti-inflammatory properties, which can help to reduce inflammation and pain. In addition, 1,3,5-Benzenetriol, 2-[(4-aminophenyl)sulfonyl]- has been found to induce apoptosis in cancer cells, which can help to prevent the growth and spread of cancer.
Advantages And Limitations For Lab Experiments
The advantages of using 1,3,5-Benzenetriol, 2-[(4-aminophenyl)sulfonyl]- in lab experiments include its ability to inhibit the activity of COX-2 and lipoxygenase, its antioxidant and anti-inflammatory properties, and its ability to induce apoptosis in cancer cells. However, there are also limitations to using 1,3,5-Benzenetriol, 2-[(4-aminophenyl)sulfonyl]- in lab experiments, including its potential toxicity and the need for further research to determine its safety and efficacy.
Future Directions
There are several future directions for research on 1,3,5-Benzenetriol, 2-[(4-aminophenyl)sulfonyl]-. One direction is to further investigate its potential applications in the treatment of cancer, as it has been found to induce apoptosis in cancer cells. Another direction is to investigate its potential applications in the treatment of other diseases, such as Alzheimer's disease and cardiovascular disease, which are also associated with oxidative damage and inflammation. Additionally, further research is needed to determine the safety and efficacy of 1,3,5-Benzenetriol, 2-[(4-aminophenyl)sulfonyl]- in humans, as well as its potential side effects.
Synthesis Methods
1,3,5-Benzenetriol, 2-[(4-aminophenyl)sulfonyl]- can be synthesized using various methods, including the reaction of 1,3,5-benzenetriol with 4-aminobenzenesulfonamide in the presence of a catalyst. Another method involves the reaction of 1,3,5-benzenetriol with p-toluenesulfonyl chloride, followed by the reaction with 4-aminophenol. The synthesis of 1,3,5-Benzenetriol, 2-[(4-aminophenyl)sulfonyl]- has also been achieved using a one-pot reaction involving 1,3,5-benzenetriol, 4-aminobenzenesulfonamide, and sodium hydride.
Scientific Research Applications
1,3,5-Benzenetriol, 2-[(4-aminophenyl)sulfonyl]- has been studied for its potential applications in medicine and biochemistry. It has been found to exhibit anti-inflammatory, antioxidant, and anti-cancer properties. 1,3,5-Benzenetriol, 2-[(4-aminophenyl)sulfonyl]- has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in inflammation and cancer. 1,3,5-Benzenetriol, 2-[(4-aminophenyl)sulfonyl]- has also been found to inhibit the activity of lipoxygenase, another enzyme involved in inflammation. 1,3,5-Benzenetriol, 2-[(4-aminophenyl)sulfonyl]- has been studied for its potential use in the treatment of cancer, as it has been found to induce apoptosis, or programmed cell death, in cancer cells.
properties
CAS RN |
105456-65-3 |
|---|---|
Product Name |
1,3,5-Benzenetriol, 2-[(4-aminophenyl)sulfonyl]- |
Molecular Formula |
C12H11NO5S |
Molecular Weight |
281.29 g/mol |
IUPAC Name |
2-(4-aminophenyl)sulfonylbenzene-1,3,5-triol |
InChI |
InChI=1S/C12H11NO5S/c13-7-1-3-9(4-2-7)19(17,18)12-10(15)5-8(14)6-11(12)16/h1-6,14-16H,13H2 |
InChI Key |
BKWSGDNBDWFBSW-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1N)S(=O)(=O)C2=C(C=C(C=C2O)O)O |
Canonical SMILES |
C1=CC(=CC=C1N)S(=O)(=O)C2=C(C=C(C=C2O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



